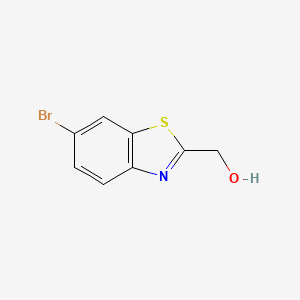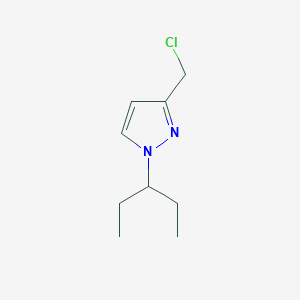
3-(chloromethyl)-1-(pentan-3-yl)-1H-pyrazole
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name for this compound is already given as “3-(chloromethyl)-1-(pentan-3-yl)-1H-pyrazole”. The molecular and structural formulas can be derived from the IUPAC name.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis analysis would involve studying the reaction conditions, reagents, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This includes its reactivity, the products it forms, the conditions required for the reactions, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. The chemical properties include acidity or basicity, reactivity with other substances, and stability under various conditions.Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Pyrazole derivatives have been synthesized through various chemical reactions, providing insights into their potential applications in synthetic chemistry and materials science. For instance, reactions of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with nicotinic hydrazide have led to the formation of 1H-pyrazoles, showcasing the versatility of pyrazole compounds in synthesizing heterocyclic compounds with potential pharmaceutical applications (Лариса А. Баева et al., 2020). Additionally, diorganotin(IV) derivatives containing pyrazole ligands have been explored, indicating the significance of pyrazole derivatives in coordination chemistry and the development of materials with unique properties (Qian Cui et al., 2005).
Catalysis and Ligand Design
Pyrazole derivatives serve as crucial ligands in coordination chemistry, influencing the synthesis of metal complexes with varied applications. The synthesis and characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines, for example, provide insights into the structural diversity of pyrazole-based ligands and their potential in catalytic applications (R. Aggarwal et al., 2009). The exploration of carboxy pyrazole derivatives in enzymatic inhibition studies also underscores the biochemical significance of pyrazole derivatives, hinting at their potential in designing enzyme inhibitors with anticancer profiles (P. Channar et al., 2018).
Material Science and Molecular Design
The structural and functional diversity of pyrazole derivatives make them suitable candidates for material science applications. Syntheses of pyrazoles with functionalized substituents offer pathways to new materials and ligands for coordination chemistry, expanding the utility of pyrazole compounds in creating novel materials with specific properties (D. Grotjahn et al., 2002).
Safety And Hazards
This involves studying the potential risks associated with the handling and disposal of the compound. This includes its toxicity, flammability, and environmental impact.
Orientations Futures
This involves predicting potential applications and areas of study for the compound based on its properties and reactivity.
Please note that the availability of this information depends on the extent of research conducted on the compound. For a novel or less-studied compound, some or all of this information may not be available. In such cases, experimental studies would be needed to gather this information.
Propriétés
IUPAC Name |
3-(chloromethyl)-1-pentan-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2/c1-3-9(4-2)12-6-5-8(7-10)11-12/h5-6,9H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHJDAKWYFDXAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C=CC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(chloromethyl)-1-(pentan-3-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



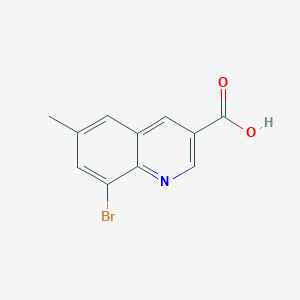
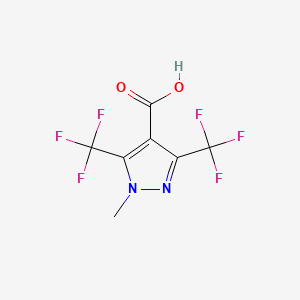
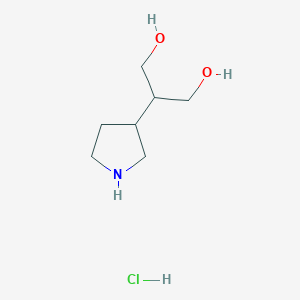
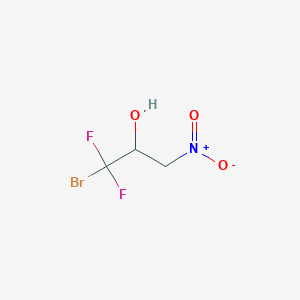
![2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide](/img/structure/B1377599.png)
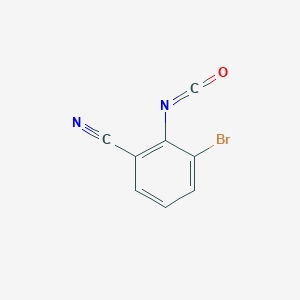
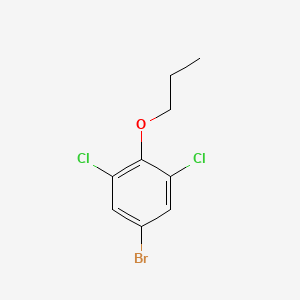
![2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine](/img/structure/B1377606.png)
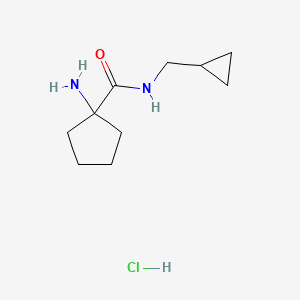
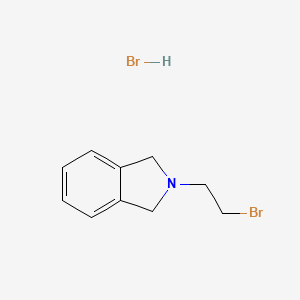
![2-[3-(aminomethyl)phenoxy]-N-ethylacetamide hydrochloride](/img/structure/B1377610.png)
![(1R,6R)-Rel-3-boc-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1377611.png)
![6-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1377612.png)
